molecular formula C₁₈H₂₅N₃O₃ B1144701 Unii-xjs56A8gyf CAS No. 1429782-93-3

Unii-xjs56A8gyf

Cat. No. B1144701
CAS RN: 1429782-93-3
M. Wt: 331.41
InChI Key:
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Description

Unii-xjs56A8gyf is a compound synthesized from a combination of two molecules, which have been studied for their potential to provide therapeutic benefits. The synthesis of this compound has been studied in order to better understand the mechanism of action and its biochemical and physiological effects. The aim of

Scientific Research Applications

Unii-xjs56A8gyf has been studied for its potential to provide therapeutic benefits in a variety of scientific research applications. For example, it has been studied as a potential treatment for cancer, as an anti-inflammatory agent, and as a potential agent for the treatment of neurological disorders. In addition, it has been studied as a potential therapeutic agent for the treatment of metabolic disorders, such as type 2 diabetes.

Mechanism of Action

The mechanism of action of Unii-xjs56A8gyf is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, which are involved in the metabolism of certain molecules. By inhibiting the activity of these enzymes, Unii-xjs56A8gyf is believed to interfere with the metabolism of certain molecules, which may lead to therapeutic benefits.
Biochemical and Physiological Effects
Unii-xjs56A8gyf has been studied for its potential to provide therapeutic benefits through a variety of biochemical and physiological effects. For example, it has been studied for its potential to inhibit the activity of certain enzymes, which are involved in the metabolism of certain molecules. In addition, it has been studied for its potential to reduce inflammation, as well as its potential to reduce the risk of certain types of cancer.

Advantages and Limitations for Lab Experiments

The synthesis of Unii-xjs56A8gyf through the solid-phase synthesis method has several advantages. This method is relatively quick and cost-effective, and it allows for the synthesis of complex molecules in a relatively short amount of time. However, this method also has several limitations. For example, the synthesis process is dependent on the availability of the desired molecules, and the reaction conditions must be carefully controlled in order to ensure the desired product is obtained.

Future Directions

The potential future directions for Unii-xjs56A8gyf include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic benefits. In addition, further research could be conducted into the synthesis process in order to optimize the reaction conditions and increase the efficiency of the synthesis process. Finally, further research could be conducted into the potential therapeutic benefits of Unii-xjs56A8gyf in a variety of medical conditions, such as cancer, neurological disorders, and metabolic disorders.

Synthesis Methods

Unii-xjs56A8gyf is synthesized through a process known as solid-phase synthesis. This method involves the use of a solid support, such as a resin or a polymer, to which the desired molecules are attached. The molecules are then linked together by a series of chemical reactions to form the desired product. This method is advantageous as it allows for the synthesis of complex molecules in a relatively short amount of time.

properties

IUPAC Name

(2S,4S,6R,9S)-7-amino-9-(3,5-dihydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.02,4]dec-7-en-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c19-14-12-2-10-1-11(10)21(12)15(22)13(20-14)16-3-9-4-17(23,6-16)8-18(24,5-9)7-16/h9-13,23-24H,1-8H2,(H2,19,20)/t9?,10-,11-,12+,13+,16?,17?,18?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVVVHQBNWXMNQ-FHKDIRIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1N3C(C2)C(=NC(C3=O)C45CC6CC(C4)(CC(C6)(C5)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]1N3[C@H](C2)C(=N[C@H](C3=O)C45CC6CC(C4)(CC(C6)(C5)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Saxagliptin metabolite M13

CAS RN

1429782-93-3
Record name (1aS,4S,6aR,7aS)-6-Amino-4-(3,5-dihydroxytricyclo(3.3.1.13,7)dec-1-yl)-1,1a,4,6a,7,7a-hexahydro-3H-cyclopropa(4,5)pyrrolo(1,2-a)pyrazin-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429782933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1AS,4S,6AR,7AS)-6-AMINO-4-(3,5-DIHYDROXYTRICYCLO(3.3.1.13,7)DEC-1-YL)-1,1A,4,6A,7,7A-HEXAHYDRO-3H-CYCLOPROPA(4,5)PYRROLO(1,2-A)PYRAZIN-3-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJS56A8GYF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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